2-amino-3-(4-bromo-5-hydroxypyridin-2-yl)propanoic acid dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-3-(4-bromo-5-hydroxypyridin-2-yl)propanoic acid dihydrochloride is a synthetic organic compound that features a pyridine ring substituted with bromine and hydroxyl groups
Mechanism of Action
Mode of Action
It has been used as a bifunctional additive in the production of tin-lead perovskite solar cells . The compound contains a pyridine nitrogen and an –NH2 group, which act as a bidentate anchoring additive, improving device performance .
Biochemical Pathways
The compound has been shown to effectively suppress the oxidation of Sn2+ and thus the p-doping level defects . Furthermore, the pyridine nitrogen and the enamine-like –NH2 could retard the nucleation and crystallization rate by forming a coordinating interaction with PbI2/SnI2 . This results in the formation of compact large-grained films and also improves the carrier transport by passivation of the grain boundaries .
Result of Action
The introduction of 2-amino-3-(4-bromo-5-hydroxypyridin-2-yl)propanoic acid dihydrochloride into the FA0.7MA0.3Pb0.5Sn0.5I3 precursor solution resulted in an increase in the power conversion efficiency (PCE) of narrow band gap perovskite solar cells . Compared with the control device, an optimized device incorporating 2 mol% of the compound exhibited a PCE of 19.18%, an increase of nearly 22% .
Action Environment
The action of this compound is influenced by environmental factors. For instance, the compound’s ability to suppress Sn2+ oxidation and retard the nucleation and crystallization rate contributes to the stability and high-efficiency of tin-lead perovskite solar cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(4-bromo-5-hydroxypyridin-2-yl)propanoic acid dihydrochloride typically involves multiple steps:
Bromination: The starting material, pyridine, undergoes bromination using hydrogen bromide to introduce the bromine atom at the desired position.
Hydroxylation: The brominated pyridine is then subjected to hydroxylation to introduce the hydroxyl group.
Amino Acid Formation: The hydroxylated bromopyridine is reacted with an appropriate amino acid precursor to form the final product, 2-amino-3-(4-bromo-5-hydroxypyridin-2-yl)propanoic acid.
Dihydrochloride Formation: The final step involves converting the compound into its dihydrochloride salt form for increased stability and solubility.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-(4-bromo-5-hydroxypyridin-2-yl)propanoic acid dihydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group can be oxidized to form a ketone or reduced to form an alkyl group.
Condensation Reactions: The amino and hydroxyl groups can participate in condensation reactions to form larger molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridine derivatives, while oxidation and reduction reactions can produce ketones or alkylated compounds, respectively.
Scientific Research Applications
2-amino-3-(4-bromo-5-hydroxypyridin-2-yl)propanoic acid dihydrochloride has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: It can be used in the production of specialty chemicals or as a building block for advanced materials.
Comparison with Similar Compounds
Similar Compounds
2-amino-5-bromo-3-hydroxypyridine: Similar in structure but lacks the propanoic acid moiety.
2,3-diamino-5-bromopyridine: Contains an additional amino group, which may alter its reactivity and applications.
5-bromo-3-hydroxy-2-pyridinecarboxylic acid: Similar but with a carboxylic acid group instead of the amino group.
Uniqueness
2-amino-3-(4-bromo-5-hydroxypyridin-2-yl)propanoic acid dihydrochloride is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
CAS No. |
2171635-09-7 |
---|---|
Molecular Formula |
C8H11BrCl2N2O3 |
Molecular Weight |
334 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.